2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate
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Overview
Description
2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate is a chemical compound with a complex structure that includes a pyrrole ring substituted with a dimethylcarbamoyl group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring followed by the introduction of the dimethylcarbamoyl group and the acetate ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and advanced purification techniques to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate involves its interaction with specific molecular targets. The dimethylcarbamoyl group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The acetate ester may also play a role in the compound’s bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl propionate
- 2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl butyrate
Uniqueness
2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
51671-74-0 |
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Molecular Formula |
C12H18N2O3 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-[2-(dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate |
InChI |
InChI=1S/C12H18N2O3/c1-8-7-13-11(12(16)14(3)4)10(8)5-6-17-9(2)15/h7,13H,5-6H2,1-4H3 |
InChI Key |
POAWAHDPFJGHFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C1CCOC(=O)C)C(=O)N(C)C |
Origin of Product |
United States |
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